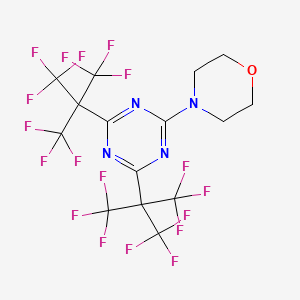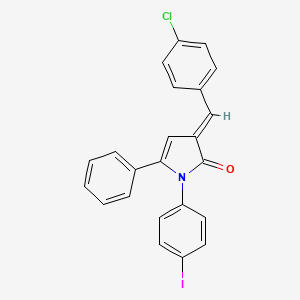
1,3,5-Triazine, 2-morpholino-4,6-bis(perfluoro-tert-butyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine, 2-morpholino-4,6-bis(perfluoro-tert-butyl)- is a derivative of 1,3,5-triazine, a class of compounds known for their diverse applications in various fields such as agriculture, medicine, and materials science. This particular compound is characterized by the presence of morpholino and perfluoro-tert-butyl groups, which impart unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine, 2-morpholino-4,6-bis(perfluoro-tert-butyl)- typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with morpholine and perfluoro-tert-butyl groups. The reaction is carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include the use of solvents like dioxane or dichloromethane and may be facilitated by microwave irradiation to achieve higher yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The reaction parameters are optimized to minimize waste and energy consumption, making the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triazine, 2-morpholino-4,6-bis(perfluoro-tert-butyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: Replacement of chlorine atoms in cyanuric chloride with morpholino and perfluoro-tert-butyl groups.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Substitution Reactions: Further substitution reactions can occur at the morpholino or perfluoro-tert-butyl groups under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium carbonate, dioxane, dichloromethane, microwave irradiation.
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions primarily yield substituted triazines, while oxidation and reduction reactions can lead to various oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
1,3,5-Triazine, 2-morpholino-4,6-bis(perfluoro-tert-butyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor properties.
Medicine: Explored for its use in drug development, particularly for its antitumor activity.
Industry: Utilized in the production of herbicides, polymer stabilizers, and UV absorbers.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazine, 2-morpholino-4,6-bis(perfluoro-tert-butyl)- involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to inhibit certain enzymes or receptors involved in cell proliferation . The compound’s unique structure allows it to form stable complexes with these targets, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically to treat various cancers.
2,4,6-Tris(perfluoro-tert-butyl)-1,3,5-triazine: Similar in structure but lacks the morpholino group.
Uniqueness
1,3,5-Triazine, 2-morpholino-4,6-bis(perfluoro-tert-butyl)- stands out due to the presence of both morpholino and perfluoro-tert-butyl groups, which confer unique chemical stability and biological activity. This combination makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H8F18N4O |
|---|---|
Peso molecular |
602.22 g/mol |
Nombre IUPAC |
4-[4,6-bis[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]-1,3,5-triazin-2-yl]morpholine |
InChI |
InChI=1S/C15H8F18N4O/c16-10(17,18)8(11(19,20)21,12(22,23)24)5-34-6(36-7(35-5)37-1-3-38-4-2-37)9(13(25,26)27,14(28,29)30)15(31,32)33/h1-4H2 |
Clave InChI |
GYLZFEIRCPTBRZ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC(=NC(=N2)C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)C(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11692257.png)
![(4Z)-4-[3-bromo-4-(dimethylamino)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692265.png)
![(5E)-1-(3,5-dimethylphenyl)-5-[4-(2,4-dinitrophenoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692280.png)
![1-[2-(2-methoxyphenoxy)ethyl]-2-[(naphthalen-1-ylmethyl)sulfanyl]-1H-benzimidazole](/img/structure/B11692284.png)
![{2-[(E)-({[3-(1,2-Dihydro-5-acenaphthylenyl)-1H-pyrazol-5-YL]carbonyl}hydrazono)methyl]phenoxy}acetic acid](/img/structure/B11692287.png)

![12-[4-(diethylamino)phenyl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B11692299.png)
![N'-[[4-(Dimethylamino)phenyl]methylidene]-2-(1H-indol-3-YL)acetohydrazide](/img/structure/B11692308.png)
![(5Z)-3-benzyl-5-[4-(methylsulfanyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11692315.png)
![Nicotinic acid N'-[3-(5-benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-propionyl]-](/img/structure/B11692328.png)
![2-Methylpropyl 4-[2-(4-bromophenoxy)acetamido]benzoate](/img/structure/B11692336.png)
![2-fluoro-N-{2-[(2-methylphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11692343.png)
![4-{[2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B11692360.png)
![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11692368.png)
